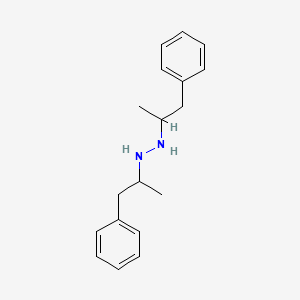
1-Chloro-3,5-diethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3,5-diethynylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chlorine atom at the first position and ethynyl groups at the third and fifth positions
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-3,5-diethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 3,5-diethynylbenzene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine.
Another method involves the Sonogashira coupling reaction, where 1-chloro-3,5-dibromobenzene is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction proceeds under mild conditions and yields this compound with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
1-Chloro-3,5-diethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl groups can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst are typical reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Addition: Products include dihaloalkanes or hydrogenated derivatives.
Oxidation: Products include diketones or carboxylic acids.
Reduction: Products include alkanes or partially hydrogenated intermediates.
科学研究应用
1-Chloro-3,5-diethynylbenzene has several scientific research applications:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are essential for developing electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used as a probe in studying enzyme mechanisms and as a precursor for bioactive compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 1-chloro-3,5-diethynylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The ethynyl groups provide sites for further functionalization, while the chlorine atom can be selectively replaced to introduce different functional groups.
In materials science, the compound’s conjugated structure allows it to participate in π-π stacking interactions, which are crucial for the formation of conductive and semiconductive materials. These interactions facilitate charge transport and improve the performance of electronic devices.
相似化合物的比较
1-Chloro-3,5-diethynylbenzene can be compared with other similar compounds, such as:
1-Bromo-3,5-diethynylbenzene: Similar structure but with a bromine atom instead of chlorine. It exhibits different reactivity and selectivity in substitution reactions.
1-Chloro-3,5-dimethylbenzene: Similar structure but with methyl groups instead of ethynyl groups. It has different physical properties and reactivity.
1-Chloro-3,5-diphenylbenzene: Similar structure but with phenyl groups instead of ethynyl groups. It is used in different applications due to its bulkier substituents.
The uniqueness of this compound lies in its combination of a chlorine atom and ethynyl groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
属性
分子式 |
C10H5Cl |
|---|---|
分子量 |
160.60 g/mol |
IUPAC 名称 |
1-chloro-3,5-diethynylbenzene |
InChI |
InChI=1S/C10H5Cl/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H |
InChI 键 |
VBRACQJPWUVAKB-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC(=C1)Cl)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


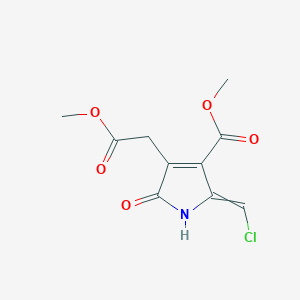
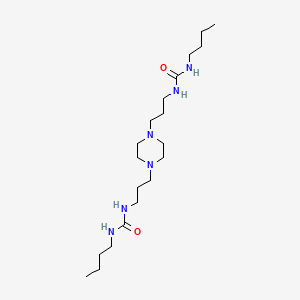
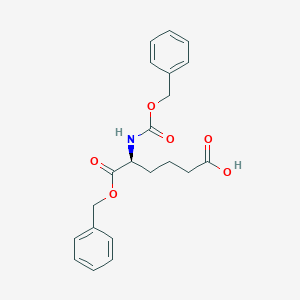

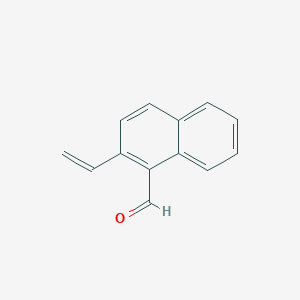

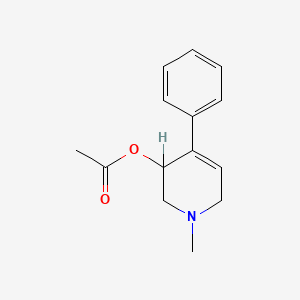

![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)

![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
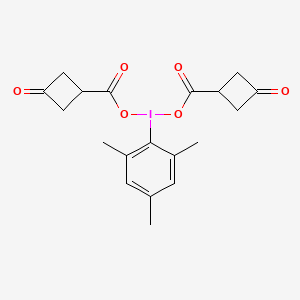
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
